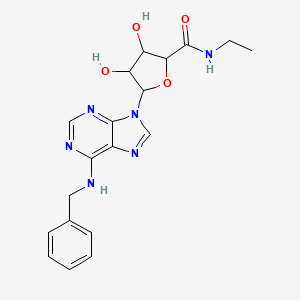
Ethyl 5,6-dichloropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5,6-dichloropyridazine-3-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridazine ring and an ethyl ester group at the 3rd position .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 5,6-dichloropyridazine-3-carboxylate can be synthesized through the chlorination of ethyl pyridazine-3-carboxylate. The reaction typically involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The process is carried out under reflux conditions, where the reaction mixture is heated to a specific temperature for a certain period .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
化学反応の分析
Types of Reactions
Ethyl 5,6-dichloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation of the compound can lead to the formation of new products with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are conducted under anhydrous conditions to prevent side reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridazine derivatives, while reduction reactions can produce partially or fully reduced compounds .
科学的研究の応用
Ethyl 5,6-dichloropyridazine-3-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 5,6-dichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Ethyl 5,6-dichloropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3,6-dichloropyridazine-4-carboxylate: This compound has chlorine atoms at the 3rd and 6th positions and an ethyl ester group at the 4th position.
Ethyl 4,6-dichloropyridazine-3-carboxylate: This compound has chlorine atoms at the 4th and 6th positions and an ethyl ester group at the 3rd position.
特性
分子式 |
C7H6Cl2N2O2 |
|---|---|
分子量 |
221.04 g/mol |
IUPAC名 |
ethyl 5,6-dichloropyridazine-3-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)5-3-4(8)6(9)11-10-5/h3H,2H2,1H3 |
InChIキー |
OPQVVAHYYRXWTA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN=C(C(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B13897834.png)

![tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid)](/img/structure/B13897842.png)



![methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate](/img/structure/B13897868.png)


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13897898.png)

![2-[[(2,4-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13897907.png)

